molecular formula C19H24FN3O B3005123 1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 941979-96-0

1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B3005123
CAS No.: 941979-96-0
M. Wt: 329.419
InChI Key: ATCLXRGYUPJRMP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a fluorinated heterocyclic compound featuring a dihydropyrrolopyrazine core. Its structure includes a 2-fluorophenyl substituent at position 1 and a branched pentan-3-yl carboxamide group at position 2. Below, we systematically compare it with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-pentan-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-3-14(4-2)21-19(24)23-13-12-22-11-7-10-17(22)18(23)15-8-5-6-9-16(15)20/h5-11,14,18H,3-4,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLXRGYUPJRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Core Structure Substituents (Position) Molecular Formula Key Differences Reference
Target Compound 3,4-Dihydropyrrolo[1,2-a]pyrazine 1: 2-Fluorophenyl; 2: N-pentan-3-yl C19H25FN3O Reference compound for comparison
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide 3,4-Dihydropyrrolo[1,2-a]pyrazine 1: 4-Fluorophenyl; 2: N-tert-butyl C18H22FN3O Fluorine position; bulkier N-substituent
TAK-438 (1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) Pyrrole 2-Fluorophenyl; sulfonylpyridine; N-methyl C17H17FN4O2S Different core (pyrrole vs. dihydropyrrolopyrazine)
Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4’-piperidine] derivatives Spiro-dihydropyrrolopyrazine Variable acyl/benzoyl groups at spiro position Variable Conformationally constrained spiro architecture

Key Observations :

  • Fluorophenyl Position : The target compound’s 2-fluorophenyl group (ortho-substitution) contrasts with the 4-fluorophenyl (para-substitution) in , which may alter steric interactions and electronic effects in binding pockets.
  • Core Modifications : TAK-438 uses a pyrrole core with a sulfonylpyridine moiety, emphasizing divergent pharmacological targets (e.g., H,K-ATPase inhibition).

Comparison with Analogs :

  • The tert-butyl analog employs similar carboxamide coupling but uses furfurylamine in some steps .
  • Spiro derivatives require complex multicomponent reactions to achieve conformational constraints.

Physicochemical Properties

Table 2: Predicted Properties vs. Analogs

Property Target Compound 4-Fluorophenyl Analog TAK-438
Molecular Weight 315.39 g/mol 315.39 g/mol 384.40 g/mol
LogP (Lipophilicity) ~3.1 ~3.5 ~2.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 3 5
Polar Surface Area 55 Ų 55 Ų 97 Ų

Insights :

  • The target compound’s lower LogP than suggests improved aqueous solubility, critical for oral bioavailability.
  • TAK-438’s higher polar surface area correlates with increased hydrogen bonding capacity, likely influencing membrane permeability.

Structure-Activity Relationships (SAR)

  • Fluorophenyl Position : Ortho-substitution (target) vs. para-substitution may confer steric hindrance, altering binding pocket interactions.
  • N-Alkyl Chains : Branched chains (pentan-3-yl, tert-butyl) enhance metabolic stability over linear chains but may reduce solubility.
  • Core Rigidity : Dihydropyrrolopyrazine’s partial saturation (vs. fully aromatic cores) could modulate pharmacokinetic properties like half-life.

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